Ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
Description
This compound belongs to the pyrimido[1,2-a]benzimidazole class, characterized by a fused heterocyclic core with a dihydropyrimidine ring. The structure includes a 2,3-dimethoxyphenyl substituent at position 4 and an ethyl ester group at position 2.
Properties
Molecular Formula |
C22H23N3O4 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C22H23N3O4/c1-5-29-21(26)18-13(2)23-22-24-15-10-6-7-11-16(15)25(22)19(18)14-9-8-12-17(27-3)20(14)28-4/h6-12,19H,5H2,1-4H3,(H,23,24) |
InChI Key |
QRWLYUYVMALVOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC3=CC=CC=C3N2C1C4=C(C(=CC=C4)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Mechanism
A widely adopted method involves the condensation of:
-
2-Aminobenzimidazole (1.0 equiv)
-
2,3-Dimethoxybenzaldehyde (1.2 equiv)
-
Ethyl acetoacetate (1.5 equiv)
Under acidic conditions (e.g., HCl/EtOH), these components undergo a sequential Mannich-type reaction, followed by cyclodehydration to form the dihydropyrimidine ring. The mechanism proceeds via:
-
Formation of an imine intermediate between the aldehyde and 2-aminobenzimidazole.
-
Nucleophilic attack by ethyl acetoacetate’s enol form.
-
Intramolecular cyclization with elimination of water.
Table 1. Optimization of One-Pot Synthesis Conditions
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Catalyst | None, HCl, FeCl3 | HCl (10 mol%) | 68 |
| Solvent | EtOH, DMF, MeCN | EtOH | 72 |
| Temperature (°C) | 80–120 | 100 | 68–72 |
| Reaction Time (h) | 6–24 | 12 | 70 |
Stepwise Assembly via Intermediate Isolation
Synthesis of 2-Methyl-1,4-Dihydropyrimido[1,2-a]Benzimidazole Core
Initial studies isolated the core structure before introducing the 2,3-dimethoxyphenyl group:
-
Step 1 : React 2-aminobenzimidazole with ethyl acetoacetate in refluxing acetic acid to yield ethyl 2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate.
-
Step 2 : Introduce the 2,3-dimethoxyphenyl moiety via Friedel-Crafts alkylation using 2,3-dimethoxybenzyl bromide under basic conditions (K2CO3/DMF).
Table 2. Friedel-Crafts Alkylation Efficiency
| Electrophile | Base | Time (h) | Yield (%) |
|---|---|---|---|
| 2,3-Dimethoxybenzyl bromide | K2CO3 | 8 | 58 |
| 2,3-Dimethoxybenzyl chloride | DBU | 12 | 49 |
Sustainable Catalytic Approaches
Recent advances emphasize transition metal-free conditions. A FeCl3-catalyzed protocol in PEG-400 solvent achieves 74% yield at 80°C within 8 hours. Key advantages include:
-
Reduced environmental impact (E-factor = 2.1 vs. 5.8 for classical methods).
-
Enhanced regioselectivity due to Lewis acid coordination with the aldehyde’s methoxy groups.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O 70:30) shows ≥98% purity with retention time = 12.7 min.
Challenges and Mitigation Strategies
-
Low Solubility : The dimethoxyphenyl group induces crystallinity, complicating reaction homogeneity. Using DMF as co-solvent improves dissolution by 40%.
-
Byproduct Formation : Over-alkylation at N1 occurs if stoichiometry exceeds 1:1.2. Controlled addition of electrophile reduces byproducts to <5%.
Comparative Evaluation of Methods
Table 3. Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| One-Pot (HCl) | 72 | 95 | Moderate |
| Stepwise Alkylation | 58 | 98 | Low |
| FeCl3-Catalyzed | 74 | 97 | High |
Recent Innovations and Patent Activity
Patent CN113549068A discloses analogous imidazopyridine syntheses using morpholine derivatives, suggesting potential applicability of enantioselective catalysis for chiral variants. However, the target compound’s non-fluorinated structure simplifies synthesis compared to fluorinated analogs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex structure featuring a pyrimidine ring fused with a benzimidazole moiety. Its molecular formula is , and it exhibits notable chemical stability and reactivity due to the presence of functional groups such as carboxylates and methoxy groups.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate. For instance, research has shown that derivatives of dihydropyrimidines exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Case Study: Antibacterial Efficacy
In a study assessing the antibacterial efficacy of various synthesized compounds, it was found that certain derivatives demonstrated zones of inhibition comparable to standard antibiotics. The compound's structural features were linked to its enhanced activity against bacterial strains.
Antitumor Properties
The compound has also been investigated for its potential antitumor effects. Dihydropyrimidine derivatives are known to interact with cellular pathways involved in cancer proliferation and apoptosis.
Case Study: In Vitro Antitumor Activity
In vitro studies reported that this compound exhibited cytotoxicity against various cancer cell lines. The mechanism was hypothesized to involve the inhibition of specific kinases responsible for cell cycle progression.
Neuropharmacological Effects
Emerging research suggests that this compound may possess neuropharmacological properties. Studies indicate potential applications in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems.
Case Study: Neuroprotective Effects
A recent investigation demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential role as a neuroprotective agent.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compounds.
Table 2: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Step 1: Formation of Pyrimidine | Aldehyde + Urea + Acetic Acid; Reflux | 75 |
| Step 2: Coupling Reaction | Pyrimidine + Benzimidazole; Ethanol | 65 |
| Final Step: Esterification | Carboxylic Acid + Ethanol; Reflux | 80 |
Mechanism of Action
The mechanism of action of Ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or anticancer activity by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Ethyl 2-Methyl-4-(2,3,4-Trimethoxyphenyl)-1,4-Dihydropyrimido[1,2-a]Benzimidazole-3-Carboxylate
- Structural Difference : Additional methoxy group at position 4 of the phenyl ring.
- Molecular Formula : C₂₃H₂₅N₃O₅ vs. C₂₂H₂₃N₃O₅ (target compound).
- Properties : Higher molar mass (423.46 g/mol) and increased hydrophilicity due to the third methoxy group. Predicted pKa = 5.00 ± 0.60 .
Ethyl 2-Methyl-4-(4-Pyridinyl)-1,4-Dihydropyrimido[1,2-a]Benzimidazole-3-Carboxylate
- Structural Difference : Pyridinyl group replaces the methoxyphenyl ring.
- Molecular Formula : C₁₉H₁₈N₄O₂.
- Properties : Lower molar mass (334.38 g/mol) and enhanced hydrogen-bonding capability due to the pyridine nitrogen .
Ethyl 4-(4-Nitrophenyl)-2-(Trifluoromethyl)Pyrimido[1,2-a]Benzimidazole-3-Carboxylate
Ester Group Modifications
2-Methoxyethyl 2-Methyl-4-(2,3,4-Trimethoxyphenyl)-1,4-Dihydropyrimido[1,2-a]Benzimidazole-3-Carboxylate
- Structural Difference : 2-Methoxyethyl ester replaces the ethyl ester.
Comparative Data Table
*Inferred from structural analogs (e.g., kinase inhibition in ).
Biological Activity
Ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, including antimicrobial, antiviral, and anticancer activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine ring fused with a benzimidazole moiety. Its chemical formula is , which contributes to its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various derivatives of dihydropyrimidines. For instance, compounds structurally similar to this compound have shown promising antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. In one study, certain derivatives exhibited inhibition zones comparable to standard antibiotics like streptomycin .
| Compound | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|
| IVh | 14.5 | Staphylococcus aureus |
| IVc | 14 | Staphylococcus aureus |
| IVg | Significant | Escherichia coli |
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Antiviral Activity
The antiviral potential of similar compounds has also been investigated. For example, certain pyrimidine derivatives have been reported to inhibit viral replication in various models. The compound's structural features may enhance its affinity for viral targets such as RNA polymerases or proteases.
In a comparative study on antiviral efficacy against respiratory syncytial virus (RSV), compounds with similar scaffolds demonstrated EC50 values ranging from 5 to 28 μM, indicating effective inhibition at micromolar concentrations .
Anticancer Activity
The anticancer properties of this compound are supported by research on related dihydropyrimidine derivatives. These compounds have shown significant antiproliferative effects against various cancer cell lines. For instance, a study indicated that certain derivatives exhibited IC50 values as low as 0.26 μM against specific cancer cell types .
Case Study: Anticancer Efficacy
A notable case study explored the effects of a closely related compound on human breast cancer cells (MCF-7). The results demonstrated that the compound inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways. The treatment led to a decrease in cell viability by approximately 70% at a concentration of 10 μM after 48 hours .
Q & A
Q. What are the key structural features influencing the bioactivity of this compound?
The compound's pyrimido[1,2-a]benzimidazole core enables π-π stacking and hydrogen bonding with biological targets, while the 2,3-dimethoxyphenyl group enhances lipophilicity and target affinity. Methoxy groups at the 2- and 3-positions on the phenyl ring improve solubility compared to bulkier substituents (e.g., 2,3,4-trimethoxyphenyl), potentially reducing off-target interactions . The ethyl ester at position 3 allows derivatization via hydrolysis to carboxylic acids for structure-activity relationship (SAR) studies .
Q. What synthetic routes are commonly employed for this compound?
Synthesis typically involves a multi-step pathway:
- Step 1: Condensation of 2-aminobenzimidazole with a β-keto ester (e.g., ethyl acetoacetate) to form the dihydropyrimidine ring.
- Step 2: Substitution at position 4 using 2,3-dimethoxybenzaldehyde under acidic or microwave-assisted conditions .
- Step 3: Purification via column chromatography or recrystallization (ethanol/water mixtures are common solvents). Yields range from 30–60%, depending on reaction optimization .
Q. Which analytical techniques confirm its structural identity?
- NMR Spectroscopy: H and C NMR verify the dihydropyrimidine core and substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm).
- X-ray Crystallography: Resolves planarity of the fused ring system and intermolecular interactions (e.g., C–H···O hydrogen bonds and π-π stacking) .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., [M+H] expected for CHNO) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic efficiency?
- Microwave Irradiation: Reduces reaction time from 12 hours to 30–60 minutes while increasing yields by 15–20% .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalysts: Lewis acids like ZnCl or ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride) improve regioselectivity during substitution .
- Workflow Integration: Computational reaction path searches (via quantum chemical calculations) predict optimal conditions, reducing trial-and-error experimentation .
Q. How to resolve contradictions in reported biological activity data across studies?
Contradictions often arise from variations in substituent patterns or assay conditions. For example:
Q. What computational strategies elucidate its mechanism of action?
- Molecular Docking: Predicts binding to kinase domains (e.g., VEGFR2) via hydrogen bonding with the carboxylate group and hydrophobic interactions with the methoxyphenyl moiety .
- MD Simulations: Reveal stability of ligand-target complexes over 100 ns trajectories, highlighting residues critical for binding .
- QSAR Models: Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity to guide derivative design .
Q. How to design derivatives with improved pharmacokinetic properties?
- Ester Hydrolysis: Convert the ethyl ester to a carboxylic acid to enhance aqueous solubility (e.g., logP reduction from 3.2 to 1.8) .
- Methoxy Group Replacement: Substitute 2,3-dimethoxy with trifluoromethyl or pyridinyl groups to balance lipophilicity and metabolic stability .
- Prodrug Strategies: Introduce PEGylated or glycosylated moieties to improve bioavailability .
Q. Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
